5-Fluoro-4-iodopyridin-3-amine

Descripción general

Descripción

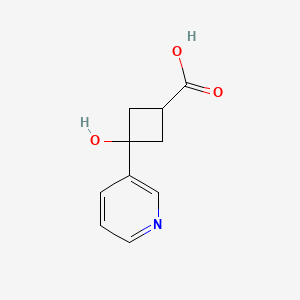

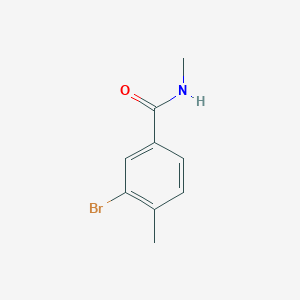

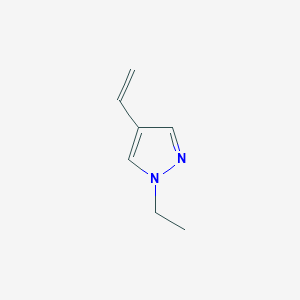

5-Fluoro-4-iodopyridin-3-amine is a chemical compound with the CAS Number: 1350475-29-4 . It has a molecular weight of 238 and its IUPAC name is 5-fluoro-4-iodo-3-pyridinamine . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 5-Fluoro-4-iodopyridin-3-amine involves the use of bis-triphenylphosphine-palladium (II) chloride, copper (I) iodide, and triethylamine in acetonitrile at 70°C for 3 hours under an inert atmosphere .Aplicaciones Científicas De Investigación

Radiopharmaceutical Synthesis

5-Fluoro-4-iodopyridin-3-amine is utilized in the synthesis of radiolabeled compounds . These compounds are particularly significant in the development of imaging agents for positron emission tomography (PET) . The introduction of fluorine-18 (18F) into pyridine nuclei creates radiotracers that can be used for the local radiotherapy of cancer .

Agricultural Chemistry

In the agricultural sector, the introduction of fluorine atoms into lead structures of pesticides and herbicides is a common modification to enhance their physical, biological, and environmental properties. Compounds like 5-Fluoro-4-iodopyridin-3-amine serve as building blocks for the synthesis of fluorinated agricultural products .

Medicinal Chemistry

The compound is a precursor in the design of fluorinated pharmaceuticals . Approximately 10% of all pharmaceuticals used in medical treatment contain a fluorine atom due to its unique properties, such as high electronegativity and the ability to perturb biological systems .

Organic Synthesis

In organic chemistry, 5-Fluoro-4-iodopyridin-3-amine is a versatile intermediate. It is used in various substitution reactions to synthesize fluoropyridines and perfluoroalkyl pyridines , which have applications ranging from material science to biologically active molecules .

Cancer Research

Fluorinated pyrimidines, closely related to 5-Fluoro-4-iodopyridin-3-amine, are extensively studied for their role in cancer treatment. 5-Fluorouracil (5-FU) , for example, is a widely used chemotherapeutic agent that treats over 2 million cancer patients annually. The compound’s derivatives are investigated for their potential to inhibit enzymes like thymidylate synthase and DNA topoisomerase 1 , which are crucial in cancer cell proliferation .

Biophysical Studies

The compound is also important in the preparation of RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies . These studies provide insights into how fluorinated compounds perturb nucleic acid structure and dynamics, which is vital for understanding their therapeutic potential .

Enzyme Inhibition Research

Recent studies have shown that fluorinated compounds can inhibit RNA- and DNA-modifying enzymes. This includes enzymes like tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase , which are implicated in the cytotoxicity of fluorinated drugs .

Nanotechnology

5-Fluoro-4-iodopyridin-3-amine can be used in the development of nanobodies targeting fluorinated pyrimidines (FPs). These nanobodies hold promise for enhancing the specificity and efficacy of FPs in biological research and therapeutic applications .

Propiedades

IUPAC Name |

5-fluoro-4-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAATERKBWCJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-iodopyridin-3-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)

![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)

![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)

![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)

![2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde](/img/structure/B1450458.png)